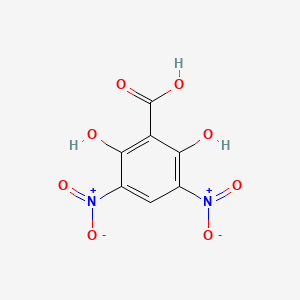
Benzoic acid, 2,6-dihydroxy-3,5-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzoic acid.
Substitution: Esters and other substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.
3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties
属性
CAS 编号 |
22604-82-6 |
|---|---|
分子式 |
C7H4N2O8 |
分子量 |
244.12 g/mol |
IUPAC 名称 |
2,6-dihydroxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13) |
InChI 键 |
COTKXUJUTQZYDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


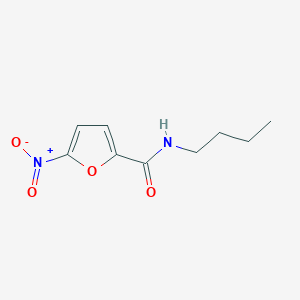
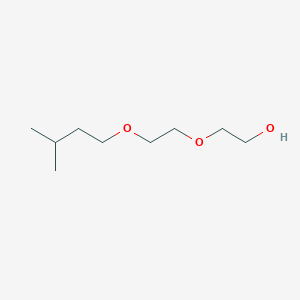
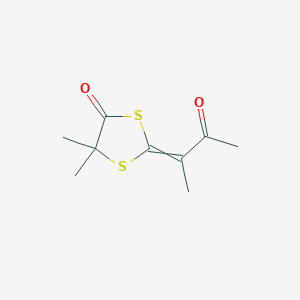


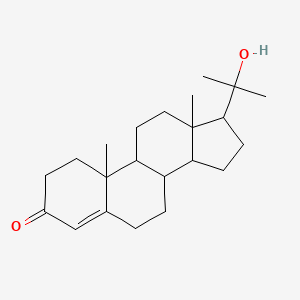

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)

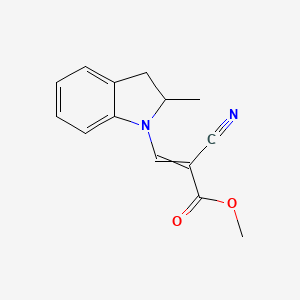
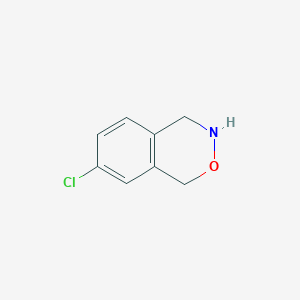
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

